molecular formula C15H18N4O4S B12152076 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12152076
M. Wt: 350.4 g/mol
InChI Key: ZONIMIYFEXPSKF-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiolane ring, a pyridazine ring, and a pyridine moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the thiolane ring, followed by the formation of the pyridazine ring. The final step involves the introduction of the pyridine moiety through a coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The pyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, leading to the formation of covalent bonds. The pyridazine ring can interact with enzyme active sites, inhibiting their activity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of a thiolane ring, a pyridazine ring, and a pyridine moiety. Similar compounds include:

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde: This compound features a pyrazole ring instead of a pyridazine ring.

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C15H18N4O4S/c20-14-2-1-13(15(21)17-9-11-3-6-16-7-4-11)18-19(14)12-5-8-24(22,23)10-12/h3-4,6-7,12H,1-2,5,8-10H2,(H,17,21)

InChI Key

ZONIMIYFEXPSKF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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